molecular formula C11H14ClNO B13283856 N-(3-chlorophenyl)-2-methyloxolan-3-amine

N-(3-chlorophenyl)-2-methyloxolan-3-amine

Cat. No.: B13283856
M. Wt: 211.69 g/mol
InChI Key: KSCKWAJMTUGKDZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-methyloxolan-3-amine is an organic compound that features a chlorophenyl group attached to a methyloxolan-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-methyloxolan-3-amine typically involves the reaction of 3-chlorophenylamine with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-methyloxolan-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-methyloxolan-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-2-methyloxolan-3-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C11H14ClNO/c1-8-11(5-6-14-8)13-10-4-2-3-9(12)7-10/h2-4,7-8,11,13H,5-6H2,1H3

InChI Key

KSCKWAJMTUGKDZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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